p-(4-Propyl-1-piperazinyl)acetophenone

Description

Properties

Molecular Formula |

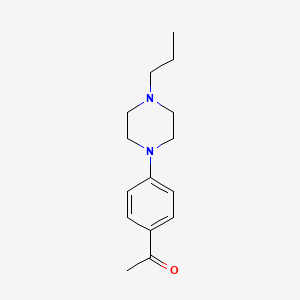

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

1-[4-(4-propylpiperazin-1-yl)phenyl]ethanone |

InChI |

InChI=1S/C15H22N2O/c1-3-8-16-9-11-17(12-10-16)15-6-4-14(5-7-15)13(2)18/h4-7H,3,8-12H2,1-2H3 |

InChI Key |

PWDRANFZMOMMEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for p-(4-Propyl-1-piperazinyl)acetophenone, and how can reaction efficiency be optimized?

- Methodology :

- Nucleophilic substitution : The acetophenone core can undergo nucleophilic addition at the carbonyl group. Piperazine derivatives (e.g., 4-propylpiperazine) can be introduced via coupling reactions. For example, alkylation or reductive amination may be employed using catalysts like palladium or copper .

- Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios. Monitor progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol%) to minimize side products like over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing p-(4-Propyl-1-piperazinyl)acetophenone?

- Methodology :

- 1H/13C NMR : Confirm the substitution pattern of the phenyl ring (e.g., para-position) and piperazinyl group integration. Compare with reference spectra of acetophenone derivatives .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ~275 g/mol for C15H22N2O) and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1680 cm⁻¹) and piperazinyl N–H vibrations (~3300 cm⁻¹) .

Q. How does the reactivity of p-(4-Propyl-1-piperazinyl)acetophenone compare to unsubstituted acetophenone?

- Methodology :

- Electrophilicity : The electron-donating piperazinyl group reduces the electrophilicity of the carbonyl carbon, slowing nucleophilic additions (e.g., Grignard reactions). Quantify via Hammett substituent constants (σ) or computational DFT calculations .

- Photostability : Conduct UV-Vis spectroscopy under controlled light exposure (λ = 254–365 nm) to assess degradation kinetics compared to acetophenone .

Advanced Research Questions

Q. How can solubility data for p-(4-Propyl-1-piperazinyl)acetophenone in supercritical CO2 be modeled for extraction or purification?

- Methodology :

- Experimental : Use a static equilibrium cell to measure solubility at varying pressures (10–28 MPa) and temperatures (313–343 K). Compare with acetophenone’s solubility in scCO2, which follows density-based models like Chrastil (SSE = 0.38%) or Peng-Robinson EoS with Stryjek-Vera mixing rules (SSE = 4.0%) .

- Computational : Apply COSMO-RS or molecular docking simulations to predict solute-solvent interactions, accounting for the piperazinyl group’s polarity .

Q. What experimental strategies resolve contradictions in reported reaction yields for piperazinyl-acetophenone derivatives?

- Methodology :

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., dimerization or oxidation). For example, phenacyl chloride intermediates may form undesired ethers under basic conditions .

- Design of Experiments (DoE) : Apply factorial design to test variables (pH, temperature, catalyst type). For acetophenone derivatives, optimal yields are often achieved at pH 7–9 and 80°C .

Q. How does the thermal stability of p-(4-Propyl-1-piperazinyl)acetophenone impact its storage and handling?

- Methodology :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C) under nitrogen/air. Compare with acetophenone (boiling point = 202°C) .

- Safety Protocols : Store in amber glass at 2–8°C under inert gas (argon). Avoid contact with strong oxidizers (e.g., HNO3) to prevent exothermic decomposition .

Q. What computational methods predict the biological activity of p-(4-Propyl-1-piperazinyl)acetophenone derivatives?

- Methodology :

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bonding capacity. Piperazinyl groups enhance blood-brain barrier penetration in CNS drug candidates .

- Molecular Docking : Screen against targets (e.g., serotonin receptors) using AutoDock Vina. Compare binding affinities with known agonists/antagonists .

Safety and Handling

Q. What are the critical safety considerations for handling p-(4-Propyl-1-piperazinyl)acetophenone in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, safety goggles, and lab coats. Piperazinyl derivatives may cause skin/eye irritation (Category 2 hazard) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (flash point ~77°C for acetophenone) .

- Spill Management : Neutralize with absorbents (vermiculite) and dispose as hazardous waste under EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.